molecular formula C17H20N2O B5850698 1,3-Bis(2,4-dimethylphenyl)urea CAS No. 31516-11-7

1,3-Bis(2,4-dimethylphenyl)urea

Cat. No.: B5850698
CAS No.: 31516-11-7
M. Wt: 268.35 g/mol
InChI Key: NVFVYWVOXRSTQB-UHFFFAOYSA-N
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Description

1,3-Bis(2,4-dimethylphenyl)urea: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of two 2,4-dimethylphenyl groups attached to a central urea moiety

Mechanism of Action

Target of Action

The primary target of N,N’-bis(2,4-dimethylphenyl)urea is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation .

Mode of Action

N,N’-bis(2,4-dimethylphenyl)urea interacts with its target, sEH, by inhibiting its activity . This inhibition of sEH leads to an increase in the levels of EETs, which can have various downstream effects depending on the specific physiological context .

Biochemical Pathways

The inhibition of sEH by N,N’-bis(2,4-dimethylphenyl)urea affects the metabolic pathway of EETs . Under normal conditions, sEH metabolizes EETs into less active dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, N,N’-bis(2,4-dimethylphenyl)urea prevents this metabolism, leading to increased levels of EETs . This can affect various downstream physiological processes, including inflammation and blood pressure regulation .

Result of Action

The molecular and cellular effects of N,N’-bis(2,4-dimethylphenyl)urea’s action are primarily related to its inhibition of sEH and the resulting increase in EET levels . EETs are involved in a variety of physiological processes, so the effects of N,N’-bis(2,4-dimethylphenyl)urea can vary widely depending on the specific context. For example, increased EET levels can lead to vasodilation, which can lower blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Bis(2,4-dimethylphenyl)urea can be synthesized through the reaction of 2,4-dimethylaniline with phosgene, followed by the addition of ammonia. The reaction typically proceeds under mild conditions and yields the desired product with high purity .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of phosgene or its derivatives. The process is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The use of phosgene, however, requires stringent safety measures due to its toxicity .

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(2,4-dimethylphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives, while reduction can produce amines .

Scientific Research Applications

Chemistry: 1,3-Bis(2,4-dimethylphenyl)urea is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and other complex molecules .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .

Medicine: The compound’s potential as a pharmaceutical agent is being explored, particularly in the development of drugs targeting specific enzymes or receptors .

Industry: In industrial applications, this compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for various manufacturing processes .

Comparison with Similar Compounds

  • 1,3-Bis(2,5-dimethylphenyl)urea
  • 1,3-Bis(3,4-dimethylphenyl)urea
  • 1,3-Bis(2,6-dimethylphenyl)urea

Comparison: 1,3-Bis(2,4-dimethylphenyl)urea is unique due to the specific positioning of the methyl groups on the phenyl rings. This positioning can influence the compound’s reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different levels of activity and selectivity in various applications .

Properties

IUPAC Name

1,3-bis(2,4-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-11-5-7-15(13(3)9-11)18-17(20)19-16-8-6-12(2)10-14(16)4/h5-10H,1-4H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFVYWVOXRSTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=C(C=C(C=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31516-11-7
Record name 1,3-DI(2,4-XYLYL)UREA
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